molecular formula C12H9ClO4S2 B8745473 2-Methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride

2-Methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride

Cat. No.: B8745473
M. Wt: 316.8 g/mol
InChI Key: OYSRBWLWVLUXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride is a useful research compound. Its molecular formula is C12H9ClO4S2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9ClO4S2

Molecular Weight

316.8 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-4-phenylthiophene-2-carboxylate

InChI

InChI=1S/C12H9ClO4S2/c1-17-12(14)10-11(19(13,15)16)9(7-18-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

OYSRBWLWVLUXIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.9 g (0.04 mol) of 3-amino-2-methoxycarbonyl-4-phenylthiophene are dissolved in 20 ml of concentrated hydrochloric acid and then diazotised at -5° C. with 3.65 g of sodium nitrite in 10 ml of water. 30 minutes after the dropwise addition of sodium nitrite, the solution of the diazonium salt is added in portions to a mixture of 20 ml of dichloroethane, 0.45 g of benzyltriethylammonium chloride, 0.3 g of copper(I) chloride, 0.3 g of copper(II) chloride and 6 g of sulfur dioxide. When the addition at 5°-10° C. of the solution of the diazonium salt is complete, the reaction mixture is stirred for 1 hour at room temperature and then extracted three times with dichloroethane. The combined extracts are treated with activated carbon, filtered and concentrated. The resultant 2-methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride can be used further in the following reaction step without purification.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
0.45 g
Type
catalyst
Reaction Step Four
Name
copper(I) chloride
Quantity
0.3 g
Type
catalyst
Reaction Step Four
Quantity
0.3 g
Type
catalyst
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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